N'-benzoyl-3,4-dichlorobenzohydrazide
Description
Properties
IUPAC Name |
N'-benzoyl-3,4-dichlorobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-11-7-6-10(8-12(11)16)14(20)18-17-13(19)9-4-2-1-3-5-9/h1-8H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAMPDAOOKZKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
a. Substituent Effects
- N'-Benzoyl-2-nitrobenzohydrazide (4) : Features a nitro group at the 2-position instead of chlorine. Synthesized in 95% yield via reaction of benzoyl chloride with 2-nitrobenzohydrazide in dry dioxane. Exhibits IR bands at 1654 cm⁻¹ (C=O) and 3231 cm⁻¹ (N-H), with a melting point of 214–216°C .
- (E)-N'-(3,4-Dimethoxybenzylidene)-4-methoxybenzohydrazide : Contains methoxy groups (electron-donating) at the 3,4-positions and a 4-methoxybenzoyl group. The compound forms extensive hydrogen-bonded networks (N–H···O and C–H···O), contributing to a high melting point (>250°C) .
- Synthesis involves multi-step reactions, including cyclization and amidation .
Physical and Spectral Properties
*Hypothetical data inferred from analogs.
Stability and Intermolecular Interactions
- Crystal Packing : The title compound in forms intramolecular O–H···N and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice. Dichloro-substituted analogs likely exhibit similar stabilization but with stronger halogen interactions .
Q & A
Q. What are the standard synthetic routes for N'-benzoyl-3,4-dichlorobenzohydrazide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 3,4-dichlorobenzohydrazide with benzoyl chloride derivatives. A general protocol includes:
- Step 1 : Activation of the carboxylic acid (e.g., using oxalyl chloride in dichloromethane at 40°C for 8 hours) to form the acyl chloride intermediate .
- Step 2 : Reaction with hydrazide in the presence of a base (e.g., triethylamine) under inert conditions.
- Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. DMF), stoichiometry (1:1.05 molar ratio of hydrazide to acyl chloride), and reaction time (monitored via TLC) improves yields (typically 60–75%) .
Table 1 : Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | High solubility |
| Temperature | 0–25°C | Minimizes side reactions |
| Base | Triethylamine | Neutralizes HCl byproduct |
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- NMR Spectroscopy : H and C NMR validate the hydrazide linkage (N–H signal at δ 9.8–10.2 ppm) and aromatic substituents (δ 7.2–8.1 ppm for dichlorophenyl) .
- X-ray Crystallography : Resolves the planar geometry of the benzoyl-hydrazide moiety and confirms dihedral angles between aromatic rings (e.g., 15–25°) .
- HPLC-MS : Ensures >95% purity and verifies molecular weight (e.g., [M+H]+ at m/z 335.2) .
Q. What biological activities are associated with this compound?
Methodological Answer: Preliminary studies on structurally analogous benzohydrazides show:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli due to membrane disruption via hydrophobic interactions .
- Anticancer Potential : IC of 12–25 µM in HeLa cells via apoptosis induction, linked to the dichlorophenyl group’s electron-withdrawing effects .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3,4-dichloro vs. methoxy groups) influence biological activity?
Methodological Answer:
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) reveal electron-deficient dichloro substituents enhance electrophilicity, improving target binding (e.g., to bacterial DNA gyrase) .
- SAR Studies : Methoxy analogs show reduced activity (IC >50 µM), suggesting electron-withdrawing groups (Cl) are critical for bioactivity .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
Methodological Answer:
- Dose-Response Profiling : Use 10-point dilution series (0.1–100 µM) to identify outliers (e.g., HepG2 resistance due to upregulated efflux pumps) .
- Mechanistic Studies : Compare apoptosis markers (caspase-3 activation) and ROS levels via flow cytometry to isolate cell-type-specific effects .
Q. How can computational modeling guide the design of this compound derivatives?
Methodological Answer:
- Docking Simulations : Target enzymes (e.g., COX-2, PDB ID 5KIR) to predict binding modes. The dichlorophenyl group shows hydrophobic docking scores of −8.2 kcal/mol .
- ADMET Prediction : SwissADME predicts moderate BBB permeability (logP = 2.8) but high plasma protein binding (88%), suggesting limited bioavailability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Byproduct Control : Recrystallization from methanol/water (80:20 v/v) removes hydrazine impurities (<2%) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to prevent over-acylation, a common side reaction at scale .
Data Contradiction Analysis
Q. How to address discrepancies in reported antibacterial efficacy between in vitro and in vivo models?
Methodological Answer:
- Bioavailability Testing : Measure plasma concentrations post-administration (e.g., murine models) to identify rapid clearance (t <1 hr) .
- Formulation Optimization : Use liposomal encapsulation to enhance stability and tissue penetration (e.g., 2-fold increase in efficacy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
